2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide: is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound is of interest due to its potential pharmacological activities and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of saccharin derivatives with hydrazine, followed by chlorination and subsequent cyclization. The key steps in the synthesis include:
Reaction with Hydrazine: The saccharin derivative is reacted with hydrazine to form the corresponding hydrazone.
Chlorination: The hydrazone is then chlorinated using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the chlorinated intermediate.
Cyclization: The chlorinated intermediate undergoes cyclization to form the benzothiadiazine ring system.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring or thiadiazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, some derivatives have been investigated as antihypertensive agents due to their ability to modulate ion channels.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets. For example, some derivatives of this compound act as positive allosteric modulators of the AMPA receptor, enhancing synaptic transmission in the central nervous system. Other derivatives may target ion channels, enzymes, or receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, widely used in the treatment of hypertension.
Benzthiazide: A diuretic that inhibits sodium and chloride reabsorption in the kidneys.
Uniqueness: 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 3-methyl group. This structural variation can lead to different pharmacological properties and applications compared to other benzothiadiazine derivatives.
Properties
IUPAC Name |
3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,9H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSRQPZVMJWYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401691 | |
Record name | 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71870-72-9 | |
Record name | 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.